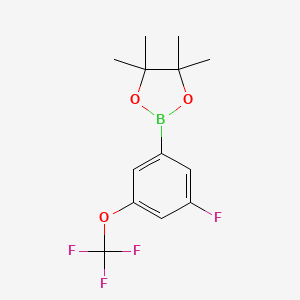

3-Fluoro-5-(trifluoromethoxy)phenylboronic Acid Pinacol Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-5-(trifluoromethoxy)phenylboronic Acid Pinacol Ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethoxy)phenylboronic Acid Pinacol Ester typically involves the reaction of 3-Fluoro-5-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent hydrolysis and oxidation of the boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-5-(trifluoromethoxy)phenylboronic Acid Pinacol Ester primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically under acidic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Protodeboronation: Acids (e.g., HCl) and solvents (e.g., water, methanol).

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Protodeboronation: Formation of the corresponding aryl compound without the boronic ester group.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-5-(trifluoromethoxy)phenylboronic Acid Pinacol Ester is used in various scientific research applications:

Chemistry: As a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: Potential use in the development of boron-containing drugs for cancer therapy.

Industry: Used in the production of advanced materials and polymers.

Wirkmechanismus

The primary mechanism of action for 3-Fluoro-5-(trifluoromethoxy)phenylboronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves the transmetalation step where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets are typically halides or pseudohalides, and the pathways involve the formation of a palladium complex intermediate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylboronic Acid Pinacol Ester

- 3-(Trifluoromethoxy)phenylboronic Acid Pinacol Ester

- 3-Formylphenylboronic Acid

- 4-Formylphenylboronic Acid

Uniqueness

3-Fluoro-5-(trifluoromethoxy)phenylboronic Acid Pinacol Ester is unique due to the presence of both fluorine and trifluoromethoxy groups, which enhance its reactivity and stability compared to other boronic esters. These functional groups also provide unique electronic properties that can be exploited in various chemical reactions and applications.

Biologische Aktivität

3-Fluoro-5-(trifluoromethoxy)phenylboronic Acid Pinacol Ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug discovery and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F4O3B. Its structure features a phenyl ring substituted with fluorine and trifluoromethoxy groups, which may enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 258.98 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1888441-48-2 |

| Solubility | Soluble in organic solvents |

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols in biomolecules, such as sugars and nucleotides. This property allows them to modulate enzyme activities and influence cellular pathways. Specifically, this compound may interact with various enzymes, potentially affecting metabolic processes or signaling pathways.

Anticancer Potential

Recent studies have indicated that boronic acid derivatives can exhibit anticancer properties by inhibiting proteasome activity or interfering with cell cycle progression. For instance, research has shown that certain boronic acids can induce apoptosis in cancer cells by disrupting the balance of pro-apoptotic and anti-apoptotic proteins.

Antimicrobial Activity

Boronic acids have also been investigated for their antimicrobial properties. The ability of this compound to inhibit bacterial growth has been noted in various studies, suggesting potential applications as an antimicrobial agent.

Case Studies

- Anticancer Study : In a study examining the effects of boronic acid derivatives on human cancer cell lines, this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell proliferation.

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various boronic acids against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating bacterial infections.

Eigenschaften

Molekularformel |

C13H15BF4O3 |

|---|---|

Molekulargewicht |

306.06 g/mol |

IUPAC-Name |

2-[3-fluoro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)8-5-9(15)7-10(6-8)19-13(16,17)18/h5-7H,1-4H3 |

InChI-Schlüssel |

UHFROOPERDUWOF-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OC(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.